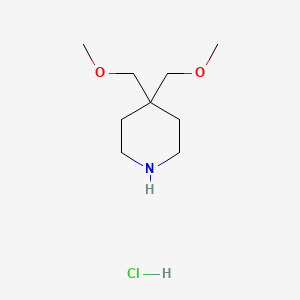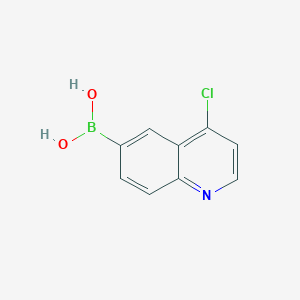amine dihydrochloride](/img/structure/B13469767.png)
[(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethyl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a benzodiazole ring substituted with fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodiazole core. The introduction of fluorine atoms at specific positions on the benzodiazole ring is achieved through electrophilic fluorination reactions. The subsequent steps involve the attachment of the ethyl and methylamine groups under controlled conditions, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce a variety of functionalized benzodiazole derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to target proteins, while the benzodiazole ring facilitates interactions with nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(5,7-dichloro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
- (1S)-1-(5,7-dibromo-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride
Uniqueness
(1S)-1-(5,7-difluoro-1H-1,3-benzodiazol-2-yl)ethylamine dihydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance its reactivity compared to its chloro and bromo analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H13Cl2F2N3 |
|---|---|
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
(1S)-1-(4,6-difluoro-1H-benzimidazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H11F2N3.2ClH/c1-5(13-2)10-14-8-4-6(11)3-7(12)9(8)15-10;;/h3-5,13H,1-2H3,(H,14,15);2*1H/t5-;;/m0../s1 |
Clave InChI |
GKAOCYOIHOWVJI-XRIGFGBMSA-N |
SMILES isomérico |
C[C@@H](C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
SMILES canónico |
CC(C1=NC2=C(N1)C=C(C=C2F)F)NC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(4-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13469690.png)
![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)
![{3-Methylimidazo[4,3-b][1,3]thiazol-2-yl}methanol hydrochloride](/img/structure/B13469706.png)
![4-{[(2R)-2-aminopropoxy]methyl}benzoic acid hydrochloride](/img/structure/B13469709.png)
![1-(4-Bromophenoxy)-3-[(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)amino]propan-2-ol](/img/structure/B13469712.png)


![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)


![1-[6-(Difluoromethyl)-5-methylpyridin-2-yl]methanamine dihydrochloride](/img/structure/B13469745.png)

![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)
